molecular formula C12H24ClNO2 B1397378 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride CAS No. 1219948-58-9

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Cat. No. B1397378
CAS RN: 1219948-58-9
M. Wt: 249.78 g/mol
InChI Key: AZDOWRCAQRWSCM-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride consists of a piperidine ring attached to an ethyl group, which is further connected to a 3-methylbutanoate group . The compound has a molecular weight of 249.78 g/mol.

Scientific Research Applications

1. Chemical and Sensory Characteristics in Wines

Ethyl 2-hydroxy-3-methylbutanoate, related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, has been studied for its chemical and sensory characteristics in wines. It was identified as a potential marker of lactic acid bacteria esterase activity in wines. The study found the predominant presence of the R enantiomer in red and white wines. However, concentrations found in wines were considerably below the detection threshold, indicating no direct effect of these compounds on fruity aroma modulation in wines (Gammacurta et al., 2018).

2. Biosynthesis in Fruits

A study on the biosynthesis of 2-methylbutanoate esters, closely related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, in apples, revealed significant differences in products and product distributions between two apple cultivars. This research enhances the understanding of fruit aroma compounds, providing insights into the biosynthetic origins and interconversions of these esters in fruits (Rowan et al., 1996).

3. Anticancer Agent Synthesis

Research focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, as promising anticancer agents. Certain synthesized compounds demonstrated strong anticancer potential relative to doxorubicin, used as a reference (Rehman et al., 2018).

4. Enzymatic Synthesis in Pharmaceutical Intermediates

The chemo-enzymatic elaboration of compounds related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has been explored as an alternative approach in the synthesis of pharmaceutical intermediates, specifically for the side chain of furaquinocin D. This process involved stereoselective chemical and enzymatic reactions, highlighting the potential of enzymatic methods in the synthesis of complex pharmaceutical intermediates (Akeboshi et al., 1998).

5. Impact on Wine Aroma

The distribution and organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine, closely related to 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride, have been studied. These compounds have been found to contribute to black-berry-fruit descriptors in wine aroma, enhancing the perception of fruity aromas in the matrices studied (Lytra et al., 2014).

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential biological activities.

properties

IUPAC Name

2-piperidin-4-ylethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-5-11-3-6-13-7-4-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOWRCAQRWSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219948-58-9
Record name Butanoic acid, 3-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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